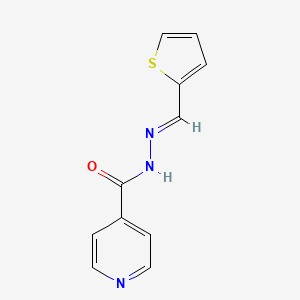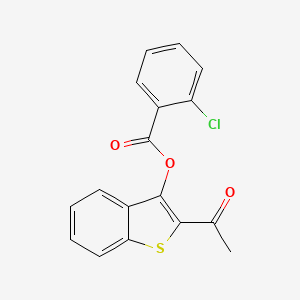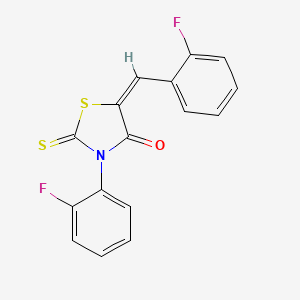![molecular formula C20H18N2O2 B11677193 N'-[(1Z)-1-{[1,1'-Biphenyl]-4-YL}ethylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11677193.png)
N'-[(1Z)-1-{[1,1'-Biphenyl]-4-YL}ethylidene]-2-methylfuran-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(1Z)-1-{[1,1’-Biphenyl]-4-YL}ethylidene]-2-methylfuran-3-carbohydrazide is a complex organic compound characterized by its unique structure, which includes a biphenyl group and a furan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-{[1,1’-Biphenyl]-4-YL}ethylidene]-2-methylfuran-3-carbohydrazide typically involves the reaction of 1,1’-biphenyl-4-carbaldehyde with 2-methylfuran-3-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced purification techniques ensures the compound’s purity and quality .
化学反応の分析
Types of Reactions
N’-[(1Z)-1-{[1,1’-Biphenyl]-4-YL}ethylidene]-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl-4-carboxylic acid derivatives, while reduction may produce biphenyl-4-ethyl derivatives .
科学的研究の応用
N’-[(1Z)-1-{[1,1’-Biphenyl]-4-YL}ethylidene]-2-methylfuran-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes
作用機序
The mechanism by which N’-[(1Z)-1-{[1,1’-Biphenyl]-4-YL}ethylidene]-2-methylfuran-3-carbohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The biphenyl group allows for strong π-π interactions, while the furan ring can participate in hydrogen bonding and other interactions. These properties enable the compound to bind to specific proteins or enzymes, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
1,1’-Biphenyl-4-carbaldehyde: A precursor in the synthesis of N’-[(1Z)-1-{[1,1’-Biphenyl]-4-YL}ethylidene]-2-methylfuran-3-carbohydrazide.
2-Methylfuran-3-carbohydrazide: Another precursor used in the synthesis.
Biphenyl-4-carboxylic acid: A product of the oxidation of the compound
Uniqueness
N’-[(1Z)-1-{[1,1’-Biphenyl]-4-YL}ethylidene]-2-methylfuran-3-carbohydrazide is unique due to its combination of a biphenyl group and a furan ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
特性
分子式 |
C20H18N2O2 |
|---|---|
分子量 |
318.4 g/mol |
IUPAC名 |
2-methyl-N-[(Z)-1-(4-phenylphenyl)ethylideneamino]furan-3-carboxamide |
InChI |
InChI=1S/C20H18N2O2/c1-14(21-22-20(23)19-12-13-24-15(19)2)16-8-10-18(11-9-16)17-6-4-3-5-7-17/h3-13H,1-2H3,(H,22,23)/b21-14- |
InChIキー |
IKMNCURPUOSAFJ-STZFKDTASA-N |
異性体SMILES |
CC1=C(C=CO1)C(=O)N/N=C(/C)\C2=CC=C(C=C2)C3=CC=CC=C3 |
正規SMILES |
CC1=C(C=CO1)C(=O)NN=C(C)C2=CC=C(C=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 4-{4-[ethyl(methyl)amino]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11677120.png)
![6-Amino-4-(4-butoxy-3-methoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11677134.png)
![N'-[(3Z)-1-{[bis(2-methylpropyl)amino]methyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetohydrazide](/img/structure/B11677140.png)
![(5Z)-5-{3-chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11677148.png)
![N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-ethoxybenzamide](/img/structure/B11677150.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11677153.png)
![4-[(2,6-dichloro-4-{(E)-[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11677162.png)
![N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-fluorophenoxy)acetamide](/img/structure/B11677166.png)
![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11677173.png)
![(5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11677175.png)
![2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11677184.png)

